molecular formula C16H15ClN2O2 B11118977 2-[(4-chlorophenoxy)methyl]-5-ethoxy-1H-benzimidazole

2-[(4-chlorophenoxy)methyl]-5-ethoxy-1H-benzimidazole

Cat. No.: B11118977
M. Wt: 302.75 g/mol
InChI Key: ONHPPRKGZJKNCA-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-5-ethoxy-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse range of biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenoxy)methyl]-5-ethoxy-1H-1,3-benzodiazole typically involves the reaction of 4-chlorophenol with ethyl chloroacetate to form an intermediate, which is then reacted with o-phenylenediamine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of 2-[(4-Chlorophenoxy)methyl]-5-ethoxy-1H-1,3-benzodiazole may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenoxy)methyl]-5-ethoxy-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals .

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenoxy)methyl]-5-ethoxy-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorophenoxy)methyl]-5-ethoxy-1H-1,3-benzodiazole stands out due to its unique combination of a benzodiazole core with a chlorophenoxy and ethoxy substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]-6-ethoxy-1H-benzimidazole

InChI

InChI=1S/C16H15ClN2O2/c1-2-20-13-7-8-14-15(9-13)19-16(18-14)10-21-12-5-3-11(17)4-6-12/h3-9H,2,10H2,1H3,(H,18,19)

InChI Key

ONHPPRKGZJKNCA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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